molecular formula C18H18O3 B082516 Eugenyl phenylacetate CAS No. 10402-33-2

Eugenyl phenylacetate

Cat. No. B082516
CAS RN: 10402-33-2
M. Wt: 282.3 g/mol
InChI Key: JEEUACXJJPNYOL-UHFFFAOYSA-N
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Description

Eugenyl phenylacetate is a chemical compound with the molecular formula C18H18O3 . It has an average mass of 282.334 Da and a monoisotopic mass of 282.125580 Da . The systematic name for this compound is 4-Allyl-2-methoxyphenyl phenylacetate .


Synthesis Analysis

Eugenyl phenylacetate can be synthesized from eugenol through esterification reactions . In one study, the anion-exchange resin Amberlyst A-21 was identified as a suitable catalyst for the esterification of eugenol . Another study reported the synthesis of eugenol derivatives, including eugenyl phenylacetate, by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids .


Molecular Structure Analysis

Eugenyl phenylacetate contains a total of 40 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Eugenyl phenylacetate has a density of 1.1±0.1 g/cm^3, a boiling point of 399.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.0±3.0 kJ/mol, a flash point of 168.7±22.5 °C, and an index of refraction of 1.559 .

Scientific Research Applications

  • Thermal Behavior and Structural Properties : Eugenyl acetate, derived from eugenol, exhibits improved stability over eugenol, particularly in conditions of light and high temperature. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) were used to characterize its thermal behavior and crystal structure, highlighting its potential in applications requiring thermal stability (Santos et al., 2009).

  • Biosynthesis of Phenylpropenes : Eugenol and isoeugenol are biosynthesized in plants from coniferyl alcohol ester. Understanding this process has implications for biotechnological applications where these compounds are used for food preservation, flavoring, and medicinal agents (Koeduka et al., 2006).

  • Phenylpropene Synthase Pathway : The synthesis of phenylpropenes like eugenol involves the phenylpropene synthase pathway. Knowledge of this pathway is essential for bioengineering efforts aimed at enhancing the flavor of foods and the quality of essential oils used in cosmetics (Koeduka, 2014).

  • Anticancer Properties of Phenylacetate : Sodium phenylacetate has shown potential in treating malignant gliomas. It induces cytostasis and reverses malignant properties in cultured human glioblastoma cells, highlighting a potential novel approach for cancer treatment (Samid et al., 1994).

  • Versatile Uses of Eugenol : Eugenol, the primary component of clove oil, serves as a starting material for organic synthesis. Its applications range from medicinal agents to food flavoring and preservation. Recent studies have focused on synthetic uses of eugenol in organic synthesis, including as a precursor for bio-based fine chemicals (Kaufman, 2015).

  • Structure and Reaction Mechanism of Basil Eugenol Synthase : Understanding the structure and reaction mechanism of basil eugenol synthase provides insights into how plants produce phenylpropene volatiles like eugenol. This knowledge is vital for biotechnological applications and improving plant aromas through genetic engineering (Louie et al., 2007).

  • Encapsulation and Release of Eugenyl Acetate : Encapsulation of eugenyl acetate in biopolymers through specific techniques demonstrates its potential use in different industrial applications, including food and pharmaceuticals (Loss et al., 2016).

  • Health Effects and Food Properties of Phenylpropenes : Phenylpropenes, including eugenol, contribute to the flavor and aroma of various herbs and spices. They have health effects and are used as flavor and food preservatives. Understanding their distribution, metabolism, and toxicities is crucial for optimizing their applications in nutraceuticals and food industries (Zayed et al., 2022).

  • Antimicrobial Activity of Eugenyl Esters : A study on the modification of phenolic functionality in molecules from natural sources, including eugenyl esters, provides insights into their antimicrobial activity and potential for further research in medicinal chemistry (Lazarević et al., 2018).

Future Directions

Eugenol, from which eugenyl phenylacetate is derived, has shown a wide range of biological activities and has been used extensively in various industries . The design of new prodrugs based on the pharmacological effects of eugenol, including eugenyl phenylacetate, could be beneficial . The incorporation of eugenol derivatives into commercially available products for many applications is an attractive and promising field of research .

properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEUACXJJPNYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047406
Record name Eugenyl phenylacetate
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eugenyl phenylacetate

CAS RN

10402-33-2
Record name Eugenyl phenylacetate
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Record name Eugenyl phenylacetate
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Record name Eugenyl phenylacetate
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Record name Benzeneacetic acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester
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Record name Eugenyl phenylacetate
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Record name 4-allyl-2-methoxyphenyl phenylacetate
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Record name EUGENYL PHENYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DR Bickers, P Calow, HA Greim, JM Hanifin… - Regulatory Toxicology …, 2003 - Elsevier
Safety evaluation of the large number of diverse chemicals used as fragrance ingredients follows a systematic prioritization of data generation and analysis, consideration of exposure …
Number of citations: 147 www.sciencedirect.com
C Graham, HS Rosenkranz, MH Karol - Regulatory Toxicology and …, 1997 - Elsevier
We report a structure–activity model of chemicals with the potential to cause respiratory allergy developed through the CASE/MultiCASE systems. Chemicals documented to elicit a …
Number of citations: 92 www.sciencedirect.com
RR Calkin, JS Jellinek - 1994 - books.google.com
A text/reference regarding the structure and function of components used in perfume development and the process of developing perfumes. Covers gas chromatography, mass …
Number of citations: 199 books.google.com
SD Smith, OH Fairfield - researchgate.net
(57) AISTRACT The present application relates to encapsulates, compositions, products comprising such encapsulates, and processes for making and using such encapsulates. Such …
Number of citations: 2 www.researchgate.net
SDC lorior7s Perfwe
Number of citations: 0

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